ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate
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Description
Ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate is a useful research compound. Its molecular formula is C20H18BrNO3 and its molecular weight is 400.272. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Reactions :
- Stereoselective Synthesis : This compound can be synthesized through palladium-catalyzed cross-coupling reactions, maintaining the original configuration of double bonds in β-bromo esters and 1-alkenylboronates (Yanagi et al., 1989).
- Conversion via Pyrolysis : Ethyl (2E,4E)-2,4-alkadienoates can be formed from ethyl (2E)-2-phenylsulfinyl-2-alkenoates through pyrolysis, involving migration of carbon-carbon double bonds and rearrangement to benzene-sulfenate esters (Tanikaga et al., 1984).
Biological Activities :
- Anti-Juvenile Hormone Activity : Derivatives of ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate have shown significant anti-juvenile hormone activity in insects such as the silkworm, affecting their metamorphosis process (Furuta et al., 2006).
Material Science Applications :
- Liquid Crystalline Properties : Certain derivatives exhibit liquid crystalline properties, making them potential candidates for use in LCDs and temperature sensing devices (Mehmood et al., 2018).
Chemical Structure Analysis :
- Single Crystal Structure Determination : Studies have been conducted to determine the molecular stacking and conformation of derivatives of this compound, providing insights into their structural properties (Lai et al., 2007).
Properties
IUPAC Name |
ethyl 4-[[(2E,4Z)-4-bromo-5-phenylpenta-2,4-dienoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-2-25-20(24)16-8-11-18(12-9-16)22-19(23)13-10-17(21)14-15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,22,23)/b13-10+,17-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWUJBIELFPMO-JPVUGRAOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=CC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=C/C2=CC=CC=C2)/Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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